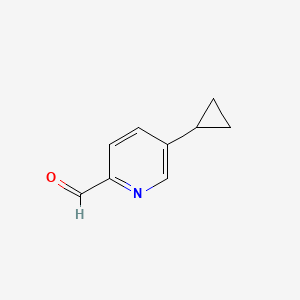
4-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid” is a chemical compound with the molecular formula C10H10O3 . It is a derivative of indene, which is a colorless liquid hydrocarbon . The compound is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a bicyclic system with a carboxylic acid group and a hydroxy group attached . The InChI code for the compound is 1S/C10H10O2/c11-10 (12)9-6-5-7-3-1-2-4-8 (7)9/h1-4,9H,5-6H2, (H,11,12) .Physical and Chemical Properties Analysis
The compound has a molecular weight of 178.186 . It is a solid at room temperature .科学的研究の応用
Antioxidant Properties and Structural Activity Relationships
Hydroxycinnamic acids (HCAs) are recognized for their significant biological properties, with a focus on their in vitro antioxidant activity. The structure-activity relationships (SARs) of HCAs have been extensively studied to generate more potent antioxidant molecules. These studies highlight the importance of an unsaturated bond in the side chain and the presence of ortho-dihydroxy phenyl groups for enhanced activity. SAR studies are crucial for optimizing the structure of HCAs to identify successful antioxidants for oxidative stress-related disease management (Razzaghi-Asl et al., 2013).
Biological Activity of Selected Carboxylic Acids
The biological activities of natural carboxylic acids, such as antioxidant, antimicrobial, and cytotoxic activities, have been compared to understand the effects of structural differences. These activities are significantly influenced by the presence and position of hydroxyl groups and conjugated bonds. For instance, rosmarinic acid exhibited the highest antioxidant activity, showcasing the direct correlation between structure and bioactivity. This emphasizes the potential of carboxylic acids in developing bioactive compounds for various applications (Godlewska-Żyłkiewicz et al., 2020).
Role in Cell Function and Differentiation
4-Hydroxy-2,3-nonenal (HNE), a biologically active product of lipid peroxidation, demonstrates that HCAs and related compounds may act as biological signals modulating cell function and differentiation. This insight into the dual role of HCAs and their derivatives as both toxic mediators and biological signals underscores their potential in therapeutic applications, especially in conditions characterized by oxidative stress (Dianzani et al., 1999).
Applications in Cosmetic and Therapeutic Formulations
The utilization of hydroxy acids in cosmetic and therapeutic formulations highlights their beneficial effects on the skin, such as treating photoaging, acne, and other skin conditions. The review of their applications, safety, and mechanisms of action provides a foundation for further exploration of these compounds in dermatology. This underscores the importance of understanding the biological mechanisms of hydroxy acids to harness their full potential in cosmetic and therapeutic products (Kornhauser et al., 2010).
Biotechnological Production and Applications
Lactic acid, a key hydroxycarboxylic acid, is produced commercially through the fermentation of biomass and serves as a precursor for various chemicals and biodegradable polymers. This highlights the role of hydroxycarboxylic acids in green chemistry and their potential in producing valuable chemicals through biotechnological routes. The exploration of biotechnological processes for the production of lactic acid derivatives showcases the potential of hydroxycarboxylic acids in sustainable chemical production (Gao et al., 2011).
Safety and Hazards
作用機序
Target of Action
It’s worth noting that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, including cell signaling and regulation.
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular targets involved.
Biochemical Pathways
Indole derivatives have been reported to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways and their downstream effects.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
特性
IUPAC Name |
4-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-9-3-1-2-6-7(9)4-5-8(6)10(12)13/h1-3,8,11H,4-5H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEMRBDGBFYTET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1C(=O)O)C=CC=C2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


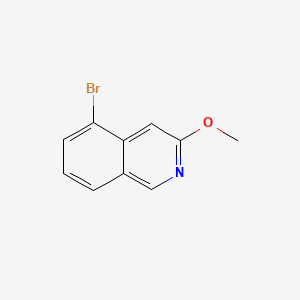
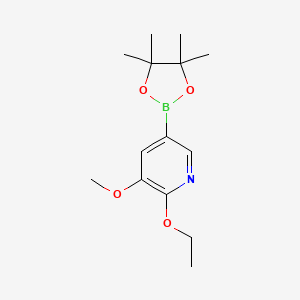
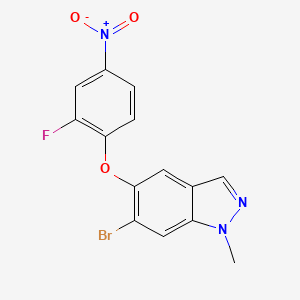


![3-Bromo-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B567045.png)

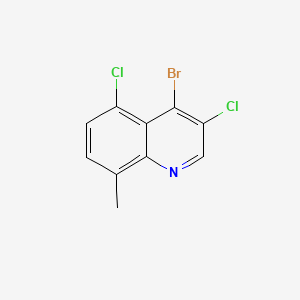

![3-Benzyl-8-chloro-2,3,4,5-tetrahydro-1H-1,5-ethanobenzo[4,5]imidazo[1,2-d][1,4]diazepine](/img/structure/B567050.png)
![N-[(1S,2S)-2-isothiocyanatocyclohexyl]-CarbaMic acid-1,1-diMethylethyl ester](/img/no-structure.png)
